4-(2-acetamidoethyl)benzene-1-sulfonyl chloride

Description

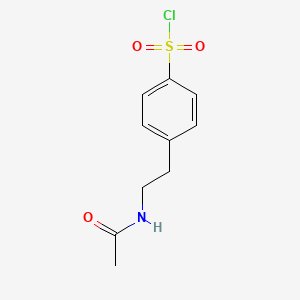

4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with an acetamidoethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Properties

IUPAC Name |

4-(2-acetamidoethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHNWNOZERVVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188961 | |

| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35450-53-4 | |

| Record name | 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35450-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035450534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(2-acetamidoethyl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-acetamidoethyl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides and sulfonates, can interact with various molecular targets and pathways, depending on their structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

4-(2-Aminoethyl)benzene-1-sulfonyl chloride: Similar structure but with an amino group instead of an acetamido group.

4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride: Similar structure but with a hydroxy group instead of an acetamido group.

Uniqueness

4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride is unique due to the presence of the acetamido group, which can influence its reactivity and interactions with other molecules. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research .

Biological Activity

4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride, also known as N-(2-acetamidoethyl)-p-toluenesulfonamide , is a sulfonamide compound characterized by its sulfonyl chloride functional group. This compound has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and biochemistry due to its potential antibacterial properties and its role as a biochemical reagent.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 261.73 g/mol. The structure features a benzene ring substituted with both a sulfonyl chloride group and an acetamidoethyl group, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with bacterial enzymes, particularly those involved in folic acid synthesis. Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolate from para-aminobenzoic acid (PABA) and pteridine. By inhibiting this enzyme, this compound disrupts bacterial growth and replication due to the depletion of folic acid necessary for nucleic acid synthesis.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The compound's mechanism involves:

- Inhibition of Folic Acid Synthesis : By blocking the active site of dihydropteroate synthase, it prevents the formation of dihydrofolate, thereby hindering DNA and RNA synthesis.

- Cellular Effects : The inhibition leads to reduced cellular metabolism and affects gene expression related to bacterial survival.

Case Studies

Several studies have demonstrated the efficacy of this compound in laboratory settings:

- In vitro Studies : In controlled experiments, varying concentrations of this compound were tested against bacterial cultures. Results showed a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 10 µg/mL.

- Animal Models : In vivo studies involving animal models have indicated that administration of the compound can effectively reduce bacterial load in infected tissues, showcasing its potential therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is rapidly absorbed following administration, with peak plasma concentrations achieved within a few hours. The compound is metabolized primarily in the liver and excreted through urine. Its half-life varies based on dosage and formulation but typically ranges between 4 to 6 hours.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other sulfonamide derivatives can be insightful:

| Compound Name | Antibacterial Activity | Mechanism of Action |

|---|---|---|

| 4-Amino-2-methylbenzenesulfonamide | Moderate | Inhibition of folic acid synthesis |

| Sulfamethoxazole | High | Inhibition of dihydropteroate synthase |

| This compound | Significant | Inhibition of dihydropteroate synthase |

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride with high purity?

The synthesis typically involves chlorosulfonation of a benzene derivative followed by functionalization. For example:

Chlorosulfonation : React 4-(2-aminoethyl)benzene with chlorosulfonic acid to introduce the sulfonyl chloride group.

Acetylation : Protect the amine group using acetic anhydride to form the acetamidoethyl moiety.

Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for removing unreacted reagents. Literature on analogous compounds, such as 4-acetamidobenzenesulfonyl chloride, highlights yields of ~86–88% under optimized conditions .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) due to its skin/eye corrosion risk (H314). Avoid dust formation and work under a fume hood .

- Storage : Store under inert gas (argon) in a cool, dry environment (<4°C) to prevent hydrolysis. Similar sulfonyl chlorides degrade rapidly in humid conditions, forming sulfonic acids .

Q. What solvents and reaction conditions are optimal for its use in nucleophilic substitutions?

- Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis.

- Bases : Triethylamine (TEA) or pyridine neutralizes HCl byproducts.

- Temperature : Reactions often proceed at 0–25°C to balance reactivity and side reactions. For example, coupling with amines requires 12–24 hours at room temperature .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or over-acylation) be minimized during synthesis?

- Moisture Control : Use molecular sieves or anhydrous solvents to suppress hydrolysis.

- Stoichiometry : Limit acetic anhydride to 1.1 equivalents during acetylation to prevent over-functionalization.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) or in situ FTIR (disappearance of -NH2 peaks at ~3300 cm⁻¹) .

Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?

While direct evidence is limited, analogous sulfonyl chlorides act as electrophilic partners. The sulfonyl chloride group activates the benzene ring, facilitating palladium-catalyzed coupling with boronic acids. Key factors:

Q. How can spectroscopic techniques distinguish between this compound and its hydrolysis product?

- ¹H NMR : The sulfonyl chloride proton (if present) appears as a singlet at ~7.8 ppm. Hydrolysis to sulfonic acid shifts this peak downfield (~8.2 ppm).

- IR : S=O stretches for sulfonyl chloride at ~1370 cm⁻¹ and 1170 cm⁻¹; sulfonic acids show broader O-H stretches (~2500–3500 cm⁻¹).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 261. Hydrolysis products lack the chloride ion (m/z 35/37) signature .

Q. What strategies resolve contradictions in reported solubility data for sulfonyl chloride derivatives?

Discrepancies arise from impurities or hydration states. Systematic approaches:

Replicate Conditions : Test solubility in DCM, THF, and acetonitrile under controlled humidity.

Thermogravimetric Analysis (TGA) : Measure weight loss at 100–150°C to detect hydrate formation.

X-ray Crystallography : Confirm crystal structure to rule out polymorphic interference .

Methodological Considerations

Q. How can researchers optimize its use in peptide synthesis as a sulfonating agent?

- Activation : Pre-activate with Hünig’s base (DIPEA) to enhance electrophilicity.

- Coupling : React with primary amines (e.g., lysine residues) at pH 7–8.

- Quenching : Use ice-cold sodium bicarbonate to terminate reactions and precipitate products .

Q. What computational tools predict its stability under varying pH conditions?

Q. How does the acetamidoethyl group influence its reactivity compared to unsubstituted benzene sulfonyl chlorides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.